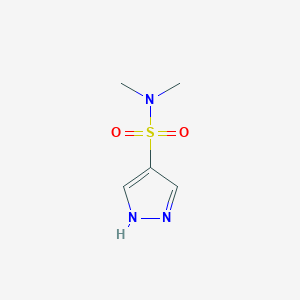

N,N-dimethyl-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves specific reactions, which may vary depending on the desired route. Relevant papers describe methods for its preparation, including nucleophilic and electrophilic substitutions. For instance, iodine-catalyzed pseudo-three-component bicyclization reactions have been employed to construct related pyrazole derivatives .

Molecular Structure Analysis

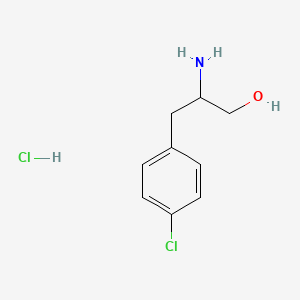

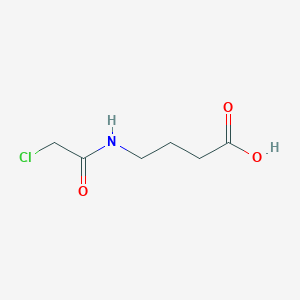

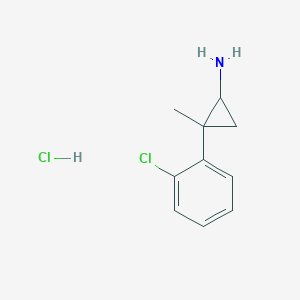

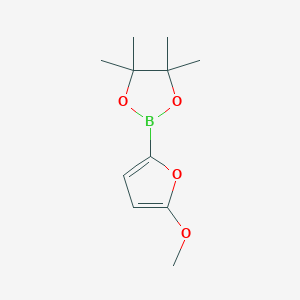

The molecular structure of N,N-dimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring with a sulfonamide group attached. The sulfur atom is directly bonded to the ring or through spacers. Spectral characterization techniques, such as FT-IR, 1H NMR, and mass spectroscopy, have been used to confirm its structure .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it may undergo nucleophilic substitution at C-3 or C-5 positions and electrophilic substitution at N-1, N-2, or C-4 positions. These reactions are influenced by the presence of delocalized electrons in the pyrazole ring, forming a pseudo-aromatic system .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antimicrobial Agents

N,N-dimethyl-1H-pyrazole-4-sulfonamide: derivatives have been explored for their antimicrobial properties. These compounds have shown potential as agents against a variety of bacterial and fungal pathogens . The structural modification of the pyrazole ring can lead to the development of new drugs with improved efficacy and reduced resistance.

Agriculture: Pesticides

In the agricultural sector, pyrazole derivatives are utilized in the synthesis of pesticides. Their ability to disrupt the life cycle of pests without causing significant harm to crops makes them valuable in this field .

Energetic Materials: Melt-Castable Explosives

The energetic derivatives of N,N-dimethyl-1H-pyrazole-4-sulfonamide have been studied for use as melt-castable explosives. These compounds offer a balance between thermal stability and energy release, making them suitable for applications in national defense and aerospace technologies .

Organic Synthesis: Catalysts

Pyrazole derivatives serve as catalysts in organic synthesis. For instance, Nano-ZnO catalyzed synthesis of pyrazole compounds demonstrates the role of these derivatives in facilitating various chemical reactions .

Pharmaceutical Applications: Analgesic and Anti-Inflammatory

Pyrazole derivatives, including N,N-dimethyl-1H-pyrazole-4-sulfonamide , are known for their analgesic and anti-inflammatory properties. They are part of the core structure in leading drugs like Celebrex, which is used to treat pain and inflammation .

Drug Design: Anticancer Agents

Research has indicated that pyrazole derivatives can act as anticancer agents. The modification of the pyrazole moiety has led to compounds that show promise in inhibiting the growth of cancer cells .

Biochemistry: Enzyme Inhibition

In biochemistry, these derivatives are investigated for their role as enzyme inhibitors. By binding to the active sites of enzymes, they can regulate biochemical pathways, which is crucial in disease treatment and management .

Material Science: Organic Semiconductors

The electronic properties of pyrazole derivatives make them suitable for use as organic semiconductors. Their potential in electronic devices stems from their ability to conduct electricity while maintaining the flexibility of organic materials .

Safety and Hazards

- Safety Information : MSDS

Propiedades

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-7-4-5/h3-4H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIPZBCMZXCIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

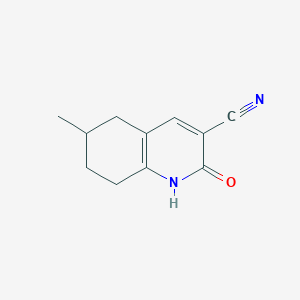

![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1455321.png)

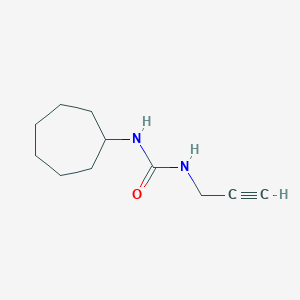

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)